4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydrazine linkage, and a triazine ring
Preparation Methods
The synthesis of 4-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-phenyl-6-(piperidin-1-yl)-1,3,5-triazine-2-amine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of new pharmaceuticals.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anticancer or antimicrobial activities.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The bromophenyl group and hydrazine linkage may enable the compound to bind to certain enzymes or receptors, modulating their activity. The triazine ring can contribute to the compound’s stability and ability to interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 4-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of structural features. Similar compounds include:
4-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its reactivity and biological activity.
4-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE:
The uniqueness of 4-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22BrN7 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-N-[(E)-(2-bromophenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22BrN7/c22-18-12-6-5-9-16(18)15-23-28-20-25-19(24-17-10-3-1-4-11-17)26-21(27-20)29-13-7-2-8-14-29/h1,3-6,9-12,15H,2,7-8,13-14H2,(H2,24,25,26,27,28)/b23-15+ |
InChI Key |
AZJODWJKWZIRCJ-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Br)NC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)NC4=CC=CC=C4 |
Origin of Product |
United States |
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